N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is a sulfonamide compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinylsulfonyl Group: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form the pyrrolidinylsulfonyl group.
Coupling with Phenyl and Thiophene Groups: The pyrrolidinylsulfonyl group is then coupled with a phenyl group and a thiophene group through a series of reactions, including Suzuki-Miyaura coupling.
Acetylation: The final step involves the acetylation of the intermediate product to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide
Uniqueness
N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to its thiophene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of electronic materials or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C16H18N2O3S2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(12-14-4-3-11-22-14)17-13-5-7-15(8-6-13)23(20,21)18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19) |
InChI Key |
ZMYUHWNQSIRLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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